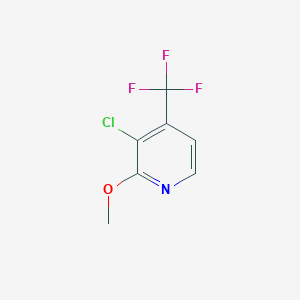
3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine
Vue d'ensemble
Description
3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine is a chemical compound with the CAS Number: 1227563-79-2. It has a molecular weight of 211.57 and its IUPAC name is 3-chloro-2-methoxy-4-(trifluoromethyl)pyridine .
Synthesis Analysis
Trifluoromethylpyridines (TFMP) and its derivatives, including 3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine, have been synthesized and applied in the agrochemical and pharmaceutical industries . The synthesis process involves a vapor-phase reaction .Molecular Structure Analysis
The molecular structure of 3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine is represented by the linear formula C7H5ClF3NO .Chemical Reactions Analysis
The chemical reactions involving 3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine are complex and involve several steps. For instance, 2-chloro-3-(trifluoromethyl)pyridine (2,3-CTF), which can be used to produce several commercial products, is obtained as a minor product in the reaction .Applications De Recherche Scientifique
Synthesis of Herbicides and Pesticides
3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine serves as a key intermediate in the synthesis of highly efficient herbicides such as trifloxysulfuron. The compound's synthesis pathway involves nicotinamide conversion through several chemical reactions, highlighting its role in agricultural chemistry for developing herbicides with targeted action against weeds without affecting the crops (Zuo Hang-dong, 2010).
Novel Square-Planar Transition Metal Complexes
Research has also focused on the development of novel square-planar, terdentate, aryl-substituted pyridine−diimine Rh(I) and Ir(I) chloro complexes. These complexes have been synthesized from free ligands and have applications in catalysis and organometallic chemistry. Their synthesis demonstrates the versatility of pyridine derivatives in forming complex structures with potential applications in various chemical reactions and processes (Stefan Nückel and P. Burger, 2001).
Antioxidant and Antimicrobial Activities
A series of novel pyridine derivatives have been synthesized and evaluated for their antioxidant and antimicrobial activities. These compounds have shown promising results in inhibiting microbial growth and scavenging free radicals, indicating their potential use in pharmaceuticals and as bioactive agents. The ability of these derivatives to engage in various biological activities further underscores the chemical versatility and application breadth of 3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine (H. Bonacorso et al., 2015).
Organometallic Synthesis and Crystal Structures
The compound has also found use in the synthesis of complex organometallic structures and crystallography. Studies involving the synthesis of specific pyridine derivatives have revealed insights into their crystal structures, offering implications for materials science and molecular engineering. These findings contribute to the understanding of molecular interactions and the development of new materials with tailored properties (Sen Ma et al., 2018).
Safety And Hazards
Orientations Futures
Currently, the major use of TFMP derivatives is in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
Propriétés
IUPAC Name |
3-chloro-2-methoxy-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c1-13-6-5(8)4(2-3-12-6)7(9,10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQBEVHCKDNJMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1405267.png)
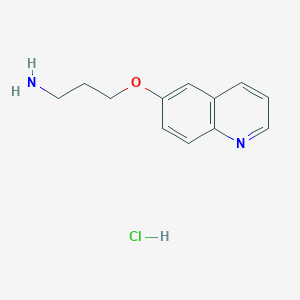
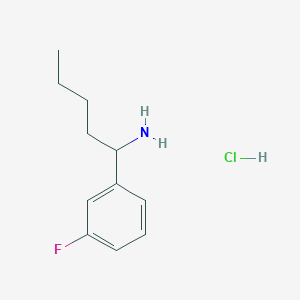
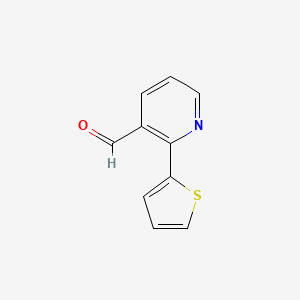
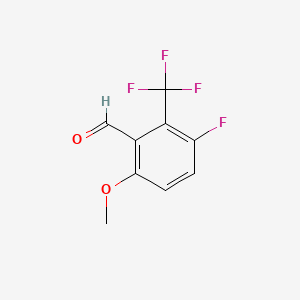
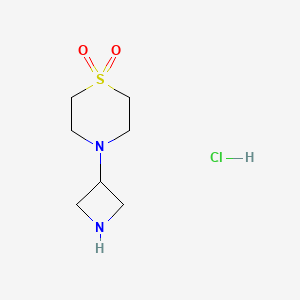
![4-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405275.png)
![ethyl 2-(2-imino-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1405277.png)
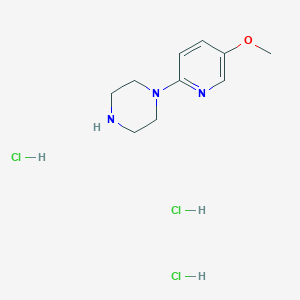
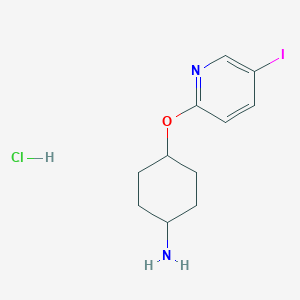
![3-[(3,5-Difluorophenoxy)methyl]azetidine](/img/structure/B1405283.png)
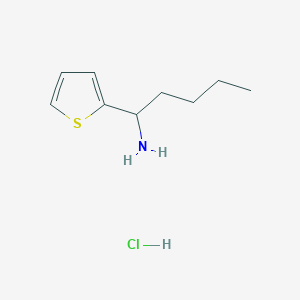
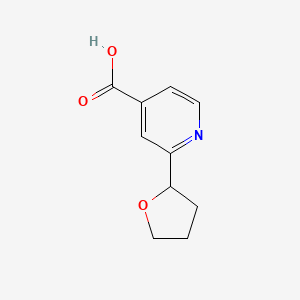
![Ethyl 2-amino-3-{4-[bis(2-chloroethyl)amino]phenyl}propanoate dihydrochloride](/img/structure/B1405288.png)